(2,6-Dimethylpyridin-3-yl)methanamine

Vue d'ensemble

Description

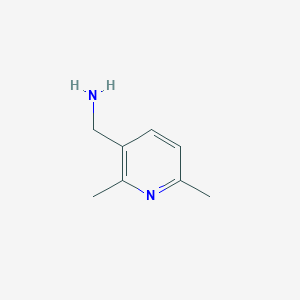

(2,6-Dimethylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and an aminomethyl group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylpyridine.

Formylation: The 2,6-dimethylpyridine undergoes formylation to introduce a formyl group at the 3 position, resulting in 2,6-dimethyl-3-formylpyridine.

Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Amination: Finally, the hydroxymethyl group is converted to an aminomethyl group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions: (2,6-Dimethylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Agents

Research indicates that derivatives of (2,6-Dimethylpyridin-3-yl)methanamine exhibit promising activity as anticancer agents. For example, a study highlighted the compound EEDi-5285, derived from this class of compounds, which demonstrated exceptional potency in inhibiting embryonic ectoderm development (EED), a novel target in cancer therapy. The compound showed efficacy in various preclinical models, suggesting its potential as an oral cancer treatment option .

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been explored extensively. A series of studies have reported that modifications to the pyridine ring can enhance antibacterial activity against Gram-positive bacteria. For instance, compounds synthesized from this compound showed improved activity compared to their unsubstituted counterparts .

Herbicides and Pesticides

This compound is being investigated for its potential use in agrochemicals as a herbicide or pesticide. Its structural features allow for interactions with biological targets in pests and weeds. Preliminary studies have shown that certain derivatives exhibit selective herbicidal activity against specific weed species while being less toxic to crops .

Polymer Additives

In material science, this compound is being researched as a potential additive for polymers to enhance their thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and reduce brittleness .

Data Tables

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Pharmaceuticals | EEDi-5285 | Potent anticancer agent; inhibits EED development |

| Agrochemicals | Pyridine-based herbicides | Selective herbicidal activity |

| Material Science | Polymer additives | Enhanced thermal stability |

Case Study 1: EEDi-5285 in Cancer Therapy

A comprehensive study published in Nature examined the efficacy of EEDi-5285 in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting the compound's potential as a new therapeutic agent for cancer treatment .

Case Study 2: Development of Novel Herbicides

Research conducted by agricultural scientists focused on synthesizing new herbicides based on this compound derivatives. Field trials demonstrated that these compounds effectively controlled weed populations without harming crop yields, showcasing their practical application in sustainable agriculture .

Mécanisme D'action

The mechanism of action of (2,6-Dimethylpyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzyme active sites.

Comparaison Avec Des Composés Similaires

(2,6-Dimethylpyridine): Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

(3-Aminomethylpyridine): Lacks the methyl groups at the 2 and 6 positions, which can affect its steric and electronic properties.

(2,6-Dimethyl-4-pyridyl)methanamine: Similar structure but with the aminomethyl group at the 4 position, leading to different reactivity and applications.

Uniqueness: (2,6-Dimethylpyridin-3-yl)methanamine is unique due to the presence of both methyl groups and the aminomethyl group, which confer specific steric and electronic properties. These properties make it a versatile compound for various synthetic and research applications.

Activité Biologique

(2,6-Dimethylpyridin-3-yl)methanamine, also known by its CAS number 672325-49-4, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring with two methyl groups at the 2 and 6 positions and an amine group attached to the carbon at the 3 position. Its unique structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The chemical formula for this compound is C9H12N2, with a molecular weight of 148.20 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation and reduction, which can yield different derivatives with potentially diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. Additionally, the compound may act as an agonist for Toll-like receptors (TLR), particularly TLR2, which plays a crucial role in immune response modulation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects on cancer cell lines in laboratory settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the amine group can significantly affect its potency and selectivity towards biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against certain cancer cell lines |

| Alteration of methyl substitution pattern | Affects binding affinity to TLRs |

Research has shown that specific modifications can enhance the compound's selectivity and efficacy as a therapeutic agent .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antibacterial activity .

- Cancer Cell Line Testing : In a series of experiments involving human breast cancer cell lines (MCF-7), derivatives of this compound showed IC50 values ranging from 10 to 20 µM, suggesting effective inhibition of cell proliferation .

Propriétés

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSZTXFIAHDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.